CP 122721

Description

Properties

IUPAC Name |

(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O2/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3/t17-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWFCOIGUNPHPM-HKUYNNGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047251 |

Source

|

| Record name | CP-122721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145742-28-5 |

Source

|

| Record name | (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145742-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP-122721 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145742285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-122721 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CP-122721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-122721 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7OYP6N58F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CP-122,721: A Technical Guide to its Mechanism of Action as a Non-Competitive NK1 Receptor Antagonist

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of CP-122,721, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of NK1 receptor antagonists.

Core Mechanism of Action

CP-122,721 functions as a high-affinity, non-competitive antagonist of the NK1 receptor, the primary receptor for the neuropeptide Substance P (SP).[1][2][3][4][5] Its non-competitive nature results in an insurmountable blockade of the actions of SP.[1][3] This is evidenced by the observation that in the presence of CP-122,721, there is a reduction in the maximum binding (Bmax) of radiolabeled SP to the NK1 receptor without a significant change in the binding affinity (Kd).[1][3] This suggests that CP-122,721 binds to a site on the NK1 receptor that is distinct from the SP binding site, allosterically modulating the receptor and preventing its activation by SP.

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[1] Upon binding of its endogenous ligand, Substance P, the NK1 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1] This signaling cascade is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[2][6] By non-competitively inhibiting the NK1 receptor, CP-122,721 effectively blocks these downstream signaling events.

Quantitative Pharmacological Data

The potency and efficacy of CP-122,721 have been quantified in a series of in vitro and in vivo studies. The key quantitative data are summarized in the table below.

| Parameter | Value | Species/System | Description | Reference |

| pIC50 | 9.8 | Human (IM-9 cells) | Potency in displacing radiolabeled Substance P from the human NK1 receptor. | [1][2][3][4][5] |

| IC50 | 7 nM | Guinea Pig (brain slices) | Concentration required to inhibit 50% of the Substance P-induced excitation of locus ceruleus cells. | [1][3][5] |

| ID50 (p.o.) | 0.01 mg/kg | Guinea Pig | Oral dose required to inhibit 50% of capsaicin-induced plasma extravasation in the lung. | [1][3] |

| ID50 (p.o.) | 0.2 mg/kg | Guinea Pig | Oral dose required to antagonize 50% of Sar9, Met (O2)11-SP-induced locomotor activity. | [1][3] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approaches used to characterize CP-122,721, the following diagrams have been generated.

References

- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of CP-122,721; a nonpeptide antagonist of the neurokinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

CP-122721: A Potent and Selective Nonpeptide Antagonist of the Neurokinin-1 Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CP-122721, chemically identified as (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine, is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes. These include pain transmission, inflammation, emesis (vomiting), and mood disorders. The development of selective NK1 receptor antagonists like CP-122721 has been a significant area of research for potential therapeutic applications in these conditions. This technical guide provides a comprehensive overview of the pharmacological properties of CP-122721, including its binding affinity, functional activity, and in vivo efficacy, supported by detailed experimental methodologies and relevant signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CP-122721, demonstrating its potency and selectivity for the NK1 receptor.

Table 1: In Vitro Binding Affinity and Functional Activity of CP-122721

| Parameter | Species/Cell Line | Value | Reference |

| pIC50 (Binding) | Human (IM-9 cells) | 9.8 | [1][2] |

| IC50 (Functional) | Guinea Pig (Locus Coeruleus Slices) | 7 nM | [1] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.

Table 2: In Vivo Efficacy of CP-122721

| Model | Species | Agonist | Endpoint | ID50 | Route of Administration | Reference |

| Plasma Extravasation | Guinea Pig | Aerosolized Capsaicin (1 mM) | Inhibition of plasma leakage in the lung | 0.01 mg/kg | Oral (p.o.) | [1] |

| Locomotor Activity | Guinea Pig | Sar9, Met(O2)11-SP | Antagonism of induced locomotor activity | 0.2 mg/kg | Oral (p.o.) | [1] |

| SP-Induced Hypotension | Dog | Substance P | Reversal of hypotension | 0.01 - 0.3 mg/kg | Oral (p.o.) | [1] |

ID50 is the dose of a drug that produces 50% of its maximum possible effect.

Table 3: Pharmacokinetic Parameters of CP-122721 in Rats (Oral Administration)

| Sex | Tmax (h) | Cmax (ng/mL) | t1/2 (h) |

| Male | 0.5 | 941 | 3.1 |

| Female | 0.5 | 476 | 2.2 |

Data from a study with a single oral dose of [14C]CP-122721.[3]

Mechanism of Action and Signaling Pathways

CP-122721 exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. The NK1 receptor is a class A GPCR that primarily couples to the Gq/11 family of G proteins. Upon activation by Substance P, the NK1 receptor initiates a downstream signaling cascade that leads to various cellular responses.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor triggers a conformational change in the receptor, leading to the activation of Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses such as neuronal excitation and inflammation.

References

The Structure-Activity Relationship of CP 122721: A Potent Non-Peptide NK-1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP 122721, chemically identified as (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine, is a highly potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1] As a second-generation analog of the earlier NK-1 antagonist CP-99,994, CP 122721 exhibits superior in vivo activity, making it a significant tool for studying the physiological roles of Substance P (SP) and the NK-1 receptor.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CP 122721, detailing the key structural motifs responsible for its high affinity and functional antagonism. The guide also includes detailed experimental protocols for the key assays used in its characterization and visual representations of relevant pathways and workflows.

Core Structure and Pharmacophore

The core structure of CP 122721 consists of a 2-phenylpiperidine (B1215205) ring, which is a common scaffold in many NK-1 receptor antagonists. The key to its high affinity and selectivity lies in the specific substitutions on this core. The essential pharmacophoric elements include:

-

A basic nitrogen atom within the piperidine (B6355638) ring, which is crucial for interaction with the receptor.

-

A phenyl group at the 2-position of the piperidine ring, contributing to the hydrophobic interactions within the receptor binding pocket.

-

A substituted benzylamino side chain at the 3-position , which is a critical determinant of potency and selectivity. In CP 122721, this is a 2-methoxy-5-trifluoromethoxybenzyl group.

Structure-Activity Relationship (SAR)

The development of CP 122721 from its predecessor, CP-99,994, provides a clear example of rational drug design based on SAR studies. The primary modification was the introduction of a trifluoromethoxy group at the 5-position of the benzylamine (B48309) ring.

Key SAR Insights:

-

The 5-Trifluoromethoxy Group: The introduction of the -OCF3 group at the 5-position of the benzyl (B1604629) ring was a critical modification that significantly enhanced the in vivo potency of CP 122721 compared to CP-99,994.[2] This substitution is believed to improve the compound's pharmacokinetic properties, including metabolic stability and oral bioavailability.

-

The 2-Methoxy Group: The methoxy (B1213986) group at the 2-position of the benzyl ring is also important for maintaining high binding affinity.

-

Stereochemistry: The (2S, 3S) stereochemistry of the 2-phenyl-3-aminopiperidine core is essential for high-affinity binding to the NK-1 receptor. Other stereoisomers generally exhibit significantly lower affinity.

-

Piperidine Ring: The piperidine ring serves as a rigid scaffold to correctly orient the phenyl and benzylamino substituents for optimal interaction with the NK-1 receptor.

Quantitative Data

| Compound | Assay | Species/Cell Line | Potency |

| CP 122721 | NK-1 Receptor Binding | Human (IM-9 cells) | pIC50 = 9.8[1][3] |

| CP 122721 | SP-induced Excitation of Locus Coeruleus Cells | Guinea Pig Brain Slices | IC50 = 7 nM |

| CP 122721 | Capsaicin-induced Plasma Extravasation | Guinea Pig Lung | ID50 = 0.01 mg/kg, p.o.[1] |

| CP 122721 | Sar9, Met(O2)11-SP-induced Locomotor Activity | Guinea Pigs | ID50 = 0.2 mg/kg, p.o.[1] |

Mechanism of Action

CP 122721 acts as a non-competitive antagonist at the NK-1 receptor.[1] This is suggested by binding studies where the presence of CP 122721 reduces the maximum binding (Bmax) of the radiolabeled Substance P analog without significantly changing its binding affinity (Kd).[1] Functionally, this results in an insurmountable blockade of the actions of Substance P.[1]

The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand Substance P, activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses, including neuronal excitation and inflammation. CP 122721, by binding to the NK-1 receptor, prevents this signaling cascade from being initiated by Substance P.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of CP 122721 are provided below.

NK-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human NK-1 receptor.

Materials:

-

Cell Membranes: Membranes from a cell line stably expressing the human NK-1 receptor (e.g., IM-9 or CHO cells).

-

Radioligand: [³H]Substance P (specific activity ~30-60 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.02% bovine serum albumin (BSA), and 40 µg/mL bacitracin.

-

Non-specific Binding Control: 1 µM unlabeled Substance P.

-

Test Compound: CP 122721 or other analogs at various concentrations.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail and Counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding) or test compound at various concentrations.

-

25 µL of [³H]Substance P (final concentration ~0.5-1.0 nM).

-

25 µL of cell membrane suspension (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl, pH 7.4.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Capsaicin-Induced Plasma Extravasation in Guinea Pigs

This protocol measures the ability of a test compound to inhibit neurogenic inflammation.

Materials:

-

Animals: Male Hartley guinea pigs (300-350 g).

-

Anesthetic: Urethane (1.5 g/kg, i.p.).

-

Dye: Evans Blue (30 mg/kg in saline, i.v.).

-

Inducing Agent: Capsaicin (B1668287) (10 µM in saline with 0.1% BSA, delivered via aerosol).

-

Test Compound: CP 122721 or vehicle administered orally (p.o.) at a specified time before capsaicin challenge.

-

Perfusion Solution: Saline.

-

Dye Extraction Solution: Formamide (B127407).

-

Spectrophotometer.

Procedure:

-

Animal Preparation: Anesthetize the guinea pigs. Cannulate the jugular vein for Evans Blue injection and the carotid artery for blood sampling and perfusion.

-

Drug Administration: Administer the test compound or vehicle orally at the desired pre-treatment time (e.g., 1-2 hours before capsaicin).

-

Dye Injection: Inject Evans Blue intravenously.

-

Capsaicin Challenge: Five minutes after the dye injection, expose the animals to an aerosol of capsaicin for 30 seconds.

-

Perfusion: Ten minutes after the capsaicin challenge, perfuse the animals with saline to remove intravascular Evans Blue.

-

Tissue Collection: Dissect the lungs and other tissues of interest.

-

Dye Extraction: Blot the tissues dry, weigh them, and place them in formamide (1 mL per 100 mg of tissue). Incubate at 60°C for 24 hours to extract the Evans Blue dye.

-

Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

-

Data Analysis: Quantify the amount of extravasated dye in µg per g of tissue. Calculate the percent inhibition of plasma extravasation by the test compound compared to the vehicle-treated group. Determine the ID50 value (the dose of the compound that causes 50% inhibition).

Electrophysiological Recording of Substance P-Induced Excitation in Locus Coeruleus Slices

This assay assesses the functional antagonist activity of a compound on neuronal excitability.

Materials:

-

Animals: Young guinea pigs or rats.

-

Artificial Cerebrospinal Fluid (aCSF): Saturated with 95% O₂ / 5% CO₂.

-

Brain Slicing Apparatus: Vibratome.

-

Recording Chamber: Submerged or interface type.

-

Glass Microelectrodes: Filled with a suitable electrolyte (e.g., 2 M NaCl).

-

Electrophysiology Rig: Amplifier, data acquisition system.

-

Agonist: Substance P.

-

Test Compound: CP 122721.

Procedure:

-

Slice Preparation: Prepare coronal brain slices (300-400 µm thick) containing the locus coeruleus using a vibratome in ice-cold aCSF.

-

Incubation: Allow the slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.

-

Cell Identification: Identify locus coeruleus neurons based on their location and electrophysiological properties.

-

Baseline Recording: Obtain a stable extracellular recording of the spontaneous firing rate of a single neuron.

-

Substance P Application: Apply Substance P (e.g., 100 nM) to the perfusion bath and record the increase in firing rate.

-

Antagonist Application: After washout and recovery of the baseline firing rate, perfuse the slice with the test compound (e.g., CP 122721 at various concentrations) for a set period.

-

Challenge with Substance P: In the continued presence of the antagonist, re-apply Substance P and record the neuronal response.

-

Data Analysis: Quantify the excitatory effect of Substance P as the increase in firing rate. Calculate the percent inhibition of the Substance P-induced excitation by the test compound. Determine the IC50 value.

Logical Relationship of Structure-Activity

The SAR of CP 122721 and its analogs can be summarized by the following logical relationships, which guide the design of novel NK-1 antagonists.

Conclusion

CP 122721 is a well-characterized, potent, and selective non-peptide NK-1 receptor antagonist. Its development through systematic SAR studies, particularly the introduction of the 5-trifluoromethoxy group on the benzylamine side chain, highlights a successful strategy for improving the in vivo properties of this class of compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of NK-1 receptor antagonists and the broader physiological roles of the Substance P/NK-1 system. The combination of quantitative data, mechanistic insights, and methodological details makes this document a comprehensive reference for professionals in the field of drug discovery and development.

References

- 1. Characterization of CP-122,721; a nonpeptide antagonist of the neurokinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of CP-122,721, a second-generation NK-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Discovery and Development of CP 122721: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 122721, a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor, emerged from discovery programs as a second-generation compound with potential therapeutic applications in a range of disorders, including depression, emesis, and inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, preclinical development, and known pharmacological profile of CP 122721. While the compound showed promise in early studies, its clinical development was not pursued beyond Phase II trials. This document consolidates the available scientific literature to serve as a resource for researchers in the field of neurokinin receptor modulation and drug development.

Introduction

The tachykinin neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 (NK-1) receptor, are key players in the transmission of pain signals, inflammatory responses, and the regulation of mood and emesis. The discovery of non-peptide NK-1 receptor antagonists represented a significant advancement in the potential treatment of various pathologies. CP 122721, chemically identified as (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine, was developed as an analog of the earlier compound CP-99,994, with modifications aimed at improving its pharmacological properties.[1] This document details the discovery, mechanism of action, and preclinical data associated with CP 122721.

Discovery and Preclinical Pharmacology

CP 122721 was synthesized and characterized as a potent and selective antagonist of the human NK-1 receptor.[2] Preclinical studies demonstrated its high affinity for the receptor and its ability to functionally block the actions of Substance P both in vitro and in vivo.

In Vitro Characterization

Binding Affinity: CP 122721 demonstrated high affinity for the human NK-1 receptor expressed in IM-9 cells, with a pIC50 of 9.8.[1] This indicates a sub-nanomolar affinity, highlighting its potency. Studies of [125I]BH-SP binding in the presence of CP 122721 showed a reduction in the maximum number of binding sites (Bmax) with no change in the ligand's affinity (Kd), suggesting a non-competitive mechanism of antagonism.[1]

Functional Antagonism: In a functional assay using guinea pig brain slices, CP 122721 effectively blocked the excitatory effects of Substance P on locus ceruleus cells with an IC50 value of 7 nM.[1][3]

In Vivo Efficacy

Inhibition of Plasma Extravasation: In guinea pigs, orally administered CP 122721 potently inhibited plasma extravasation in the lungs induced by aerosolized capsaicin (B1668287), with an ID50 of 0.01 mg/kg.[1] This model is a key indicator of anti-inflammatory activity mediated by the blockade of neurogenic inflammation.

Central Nervous System Activity: The ability of CP 122721 to penetrate the central nervous system was demonstrated in a guinea pig model of Sar9, Met (O2)11-SP-induced locomotor activity. Oral administration of CP 122721 antagonized this effect with an ID50 of 0.2 mg/kg, suggesting good brain penetration and target engagement.[1]

Insurmountable Blockade: Consistent with its non-competitive profile in vitro, CP 122721 produced an insurmountable blockade of Substance P-induced hypotension in awake dogs. Oral doses of 0.01, 0.03, and 0.3 mg/kg caused a rightward shift in the dose-response curve to Substance P, accompanied by a decrease in the maximal response.[1]

Quantitative Data Summary

| Parameter | Species/System | Value | Reference |

| pIC50 (Human NK-1 Receptor) | IM-9 Cells | 9.8 | [1] |

| IC50 (SP-induced excitation) | Guinea Pig Locus Ceruleus | 7 nM | [1][3] |

| ID50 (Capsaicin-induced plasma extravasation) | Guinea Pig | 0.01 mg/kg, p.o. | [1] |

| ID50 (Sar9, Met (O2)11-SP-induced locomotor activity) | Guinea Pig | 0.2 mg/kg, p.o. | [1] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

-

Cell Line: Human IM-9 cells expressing the NK-1 receptor.

-

Radioligand: [125I]BH-SP (Bolton-Hunter labeled Substance P).

-

Procedure:

-

Cell membranes are prepared from IM-9 cells.

-

Membranes are incubated with a fixed concentration of [125I]BH-SP and varying concentrations of CP 122721.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

-

After incubation, bound and free radioligand are separated by filtration.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

IC50 values are determined by non-linear regression analysis of the competition binding curves. The pIC50 is calculated as the negative logarithm of the IC50.

-

Capsaicin-Induced Plasma Extravasation in Guinea Pig Lung (General Protocol)

-

Animals: Male Hartley guinea pigs.

-

Procedure:

-

Animals are pre-treated with CP 122721 or vehicle orally at various doses.

-

After a set pre-treatment time, animals are anesthetized.

-

Evans blue dye (a marker for plasma protein leakage) is injected intravenously.

-

Animals are exposed to an aerosol of capsaicin to induce neurogenic inflammation and plasma extravasation.

-

After a set exposure time, the animals are euthanized, and the lungs are perfused to remove intravascular dye.

-

The amount of Evans blue dye extravasated into the lung tissue is extracted and quantified spectrophotometrically.

-

The ID50 is calculated as the dose of CP 122721 that causes a 50% reduction in dye extravasation compared to vehicle-treated animals.

-

Sar9, Met (O2)11-SP-Induced Locomotor Activity in Guinea Pigs (General Protocol)

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Agonist: Sar9, Met (O2)11-Substance P, a potent and selective NK-1 receptor agonist.

-

Procedure:

-

Animals are pre-treated with CP 122721 or vehicle orally at various doses.

-

After the pre-treatment period, animals are placed in individual activity monitoring chambers.

-

A baseline period of locomotor activity is recorded.

-

The NK-1 agonist, Sar9, Met (O2)11-Substance P, is administered (e.g., intracerebroventricularly) to stimulate locomotor activity.

-

Locomotor activity is recorded for a defined period after agonist administration.

-

The ID50 is determined as the dose of CP 122721 that inhibits the agonist-induced increase in locomotor activity by 50%.

-

Clinical Development

CP 122721 entered Phase II clinical trials for the treatment of depression, emesis, and inflammatory diseases.[1] However, no further development has been reported in the public domain. The reasons for the discontinuation of its development are not publicly known. Consequently, there is no available quantitative data or detailed protocols from these clinical studies.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway of the NK-1 receptor and a generalized workflow for the preclinical evaluation of an NK-1 receptor antagonist like CP 122721.

References

CP 122,721: A Technical Guide for Depression Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 122,721 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Preclinical studies have demonstrated its anxiolytic and antidepressant-like effects, suggesting its potential as a novel therapeutic agent for depression.[1][2] This technical guide provides a comprehensive overview of CP 122,721, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and the broader context of NK1 receptor antagonism in depression research. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to facilitate further investigation and drug development efforts.

Introduction: The Neurokinin-1 Receptor and Depression

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is implicated in the pathophysiology of depression and anxiety.[3][4] Substance P and the NK1 receptor are densely expressed in brain regions critical for mood and stress regulation, such as the amygdala and prefrontal cortex.[5] Antagonism of the NK1 receptor represents a distinct mechanistic approach to antidepressant therapy compared to traditional monoaminergic agents.[3] While the initial promise of NK1 receptor antagonists for depression was high, clinical trial results for several compounds have been mixed, leading to the discontinuation of many development programs.[6][7] Understanding the preclinical profile of specific agents like CP 122,721 is crucial for evaluating the potential of this therapeutic strategy.

Quantitative Data for CP 122,721

The following tables summarize the key quantitative data for CP 122,721 from preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| pIC50 (NK1 Receptor) | Human | IM-9 Cells | 9.8 | [1] |

| IC50 (SP-induced excitation) | Guinea Pig | Locus Coeruleus Slices | 7 nM | [8] |

Table 2: Preclinical Efficacy in Behavioral Models

| Behavioral Test | Species | Dosing Route | Effective Dose Range | Primary Outcome | Reference |

| Gerbil Tail Suspension Test | Gerbil | Oral | 3 - 30 mg/kg | Reduced immobility time | [5][9] |

| Gerbil Elevated Plus-Maze | Gerbil | Oral | 30 mg/kg | Increased percentage of open arm time | [2] |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Male Rat | Female Rat | Reference |

| Tmax (plasma) | Rapid | Rapid | [3] |

| t1/2 (plasma) | 6.7 h (EM) | 45.0 h (PM) | [3] |

| Major Metabolic Pathways | O-demethylation, aromatic hydroxylation, glucuronidation | O-demethylation, aromatic hydroxylation, glucuronidation | [3] |

| EM = Extensive Metabolizers, PM = Poor Metabolizers |

Mechanism of Action and Signaling Pathway

CP 122,721 exerts its effects by acting as a non-competitive antagonist at the NK1 receptor.[8] The binding of Substance P to the G-protein coupled NK1 receptor typically activates several downstream signaling cascades. By blocking this interaction, CP 122,721 is thought to modulate neuronal activity in brain circuits involved in mood and stress.

The primary signaling pathway initiated by Substance P binding to the NK1 receptor involves the activation of Gq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] These events can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade and the modulation of various ion channels, including the potentiation of NMDA receptors and the inhibition of certain potassium channels.[3][4] By antagonizing the NK1 receptor, CP 122,721 inhibits these downstream signaling events.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Gerbil Tail Suspension Test

This test is a widely used behavioral assay to screen for antidepressant-like activity.

-

Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the animal's tail from touching the bottom. The top of the cylinder is fitted with a suspension bar.

-

Procedure:

-

Habituation: Animals are handled for several days prior to testing.

-

Drug Administration: CP 122,721 or vehicle is administered orally at the desired dose (e.g., 3-30 mg/kg) at a specified time before the test, based on the compound's pharmacokinetic profile.

-

Test Session: Each gerbil is suspended by its tail from the suspension bar using adhesive tape, placed approximately 1 cm from the tip of the tail. The duration of the test is typically 6 minutes.

-

Behavioral Scoring: The entire session is recorded, and the total time the animal remains immobile is scored by a trained observer blind to the treatment conditions. Immobility is defined as the absence of any movement other than minor respiratory movements.

-

-

Data Analysis: The total immobility time is calculated for each animal. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[5][9]

Gerbil Elevated Plus-Maze

This test is used to assess anxiolytic-like activity.

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Procedure:

-

Habituation: Animals are acclimated to the testing room for at least 1 hour before the test.

-

Drug Administration: CP 122,721 or vehicle is administered orally at the desired dose (e.g., 30 mg/kg) prior to testing.

-

Test Session: Each gerbil is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

-

Behavioral Scoring: The session is recorded, and the time spent in and the number of entries into the open and closed arms are scored.

-

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.[2]

Clinical Development and Future Directions

CP 122,721 entered Phase II clinical trials for the treatment of depression, emesis, and inflammatory diseases.[9] A presentation by Chappell in 2002 reported on the effects of CP 122,721 in patients with major depression, however, detailed results from these trials have not been published in peer-reviewed literature, and further development for depression was not pursued.[10]

The broader class of NK1 receptor antagonists has shown mixed results in clinical trials for depression.[6][7] While some early-phase studies with compounds like aprepitant (B1667566) and L-759274 showed promising antidepressant effects, later-phase trials often failed to demonstrate superiority over placebo.[4][11] This has been attributed to various factors, including issues with dosing, patient population selection, and a potential lack of robust efficacy for this drug class in major depressive disorder.

Despite the setbacks in clinical development for depression, the preclinical profile of CP 122,721 and other NK1 receptor antagonists highlights the role of the Substance P/NK1 system in mood regulation. Further research may be warranted to explore the potential of these compounds in specific subtypes of depression or anxiety disorders, possibly in combination with other therapeutic agents.

Conclusion

CP 122,721 is a well-characterized, potent, and selective NK1 receptor antagonist with demonstrated antidepressant- and anxiolytic-like effects in preclinical models. While its clinical development for depression was not advanced, the data gathered on this compound contribute to our understanding of the Substance P/NK1 receptor system as a potential target for novel antidepressant therapies. The information presented in this guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring this and related mechanisms of action.

References

- 1. Neurokinin-1 receptor antagonists modulate brain noradrenaline and serotonin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The gerbil elevated plus-maze II: anxiolytic-like effects of selective neurokinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antidepressant-Like Effects of κ-Opioid Receptor Antagonists in Wistar Kyoto Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist casopitant in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of CP-122,721; a nonpeptide antagonist of the neurokinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antidepressant-like effects of neurokinin NK1 receptor antagonists in a gerbil tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Demonstration of the efficacy and safety of a novel substance P (NK1) receptor antagonist in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CP-122,721 in the Management of Emesis and Nausea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurokinin-1 (NK1) receptor antagonist CP-122,721 and its role in the study of emesis (vomiting) and nausea. This document summarizes key preclinical and clinical data, details experimental methodologies, and illustrates the underlying biological pathways and experimental workflows.

Introduction: Targeting the Substance P/NK1 Receptor Pathway

Emesis and nausea are complex physiological responses to a variety of stimuli, including chemotherapy, surgery, and motion sickness. A key pathway implicated in these responses is the binding of the neuropeptide Substance P to the neurokinin-1 (NK1) receptor.[1] This interaction, particularly in the brainstem, is a critical step in the emetic reflex.[1][2]

CP-122,721 is a potent and selective non-peptide antagonist of the NK1 receptor. By competitively blocking the binding of Substance P, CP-122,721 effectively inhibits the downstream signaling cascade that leads to the sensations of nausea and the physical act of vomiting.[1] This targeted mechanism of action has made CP-122,721 and other NK1 receptor antagonists a significant area of research and development for antiemetic therapies.

Preclinical Efficacy in Emesis Models

The ferret is a well-established animal model for emesis research due to its robust emetic reflex to various stimuli, including the chemotherapeutic agent cisplatin. Studies on NK1 receptor antagonists in this model have been crucial in demonstrating their antiemetic potential.

Quantitative Data from Preclinical Studies

The following table summarizes the antiemetic efficacy of the closely related and representative NK1 receptor antagonist, CP-99,994, in a cisplatin-induced emesis model in ferrets. This data is indicative of the expected preclinical performance of CP-122,721.

| Treatment Group | Emetogen | Dose of Antagonist | Observation Period | % Reduction in Retching and Vomiting (Acute Phase) | % Reduction in Retching and Vomiting (Delayed Phase) |

| CP-99,994 | Cisplatin (5 mg/kg) | 10 mg/kg (single dose post-first emesis) | 4 hours | ~100% | Not significantly modified |

| CP-99,994 | Cisplatin (5 mg/kg) | 10 mg/kg (every 8 hours) | 72 hours | >90% | >90% (abolished with 4-hourly administration) |

| Ondansetron | Cisplatin (5 mg/kg) | 1.0 mg/kg (single dose post-first emesis) | 4 hours | ~100% | Not significantly modified |

Data adapted from Rudd, J.A., et al. (1996). British Journal of Pharmacology.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

The following protocol is a representative example of how the antiemetic effects of compounds like CP-122,721 are evaluated in a preclinical setting.

Animals: Male ferrets are individually housed and allowed to acclimate to the laboratory conditions.

Emetogen Challenge: Cisplatin is administered intraperitoneally (i.p.) at a dose of 5 mg/kg to induce both an acute (Day 1) and a delayed (Days 2 and 3) emetic response.

Drug Administration:

-

In single-dose studies, the NK1 receptor antagonist (e.g., CP-99,994 at 10 mg/kg) is administered, often intraperitoneally or subcutaneously, immediately following the first emetic episode.

-

In multiple-dose studies, the antagonist is administered at regular intervals (e.g., every 8 hours) for the duration of the observation period (e.g., 72 hours).

Data Collection:

-

The number of retches and vomits for each animal is recorded by a trained observer.

-

The latency to the first emetic episode is also measured.

-

Observations are typically made over a 72-hour period to assess effects on both acute and delayed emesis.

Statistical Analysis: The total number of emetic episodes in the treatment groups is compared to a vehicle-control group using appropriate statistical methods (e.g., ANOVA).

Clinical Studies in Postoperative Nausea and Vomiting (PONV)

CP-122,721 has been evaluated in clinical trials for the prevention of postoperative nausea and vomiting (PONV), a common complication following surgery and anesthesia.

Quantitative Data from Clinical Trials

The following tables summarize data from a key dose-ranging and interaction study of oral CP-122,721 for the prophylaxis of PONV in women undergoing abdominal hysterectomy.

Table 3.1: Dose-Ranging Study of CP-122,721 vs. Placebo

| Treatment Group | N | Incidence of Emesis (First 8h Post-op) | Need for Rescue Medication |

| Placebo | 24 | 50% | 48% |

| CP-122,721 (100 mg) | 22 | - | - |

| CP-122,721 (200 mg) | 20 | 10% | 25% |

Data from Gesztesi, Z., et al. (2000). Anesthesiology.

Table 3.2: Interaction Study of CP-122,721 and Ondansetron

| Treatment Group | N | Incidence of Emesis (<2h Post-op) | Median Time to Nausea/Vomiting (75% of patients) |

| Ondansetron (4 mg IV) | 53 | 17% | 82 min |

| CP-122,721 (200 mg PO) | 52 | 6% | 75 min |

| CP-122,721 + Ondansetron | 52 | 2% | 362 min |

Data from Gesztesi, Z., et al. (2000). Anesthesiology.

Experimental Protocol: Clinical Trial for PONV

The following protocol outlines the methodology of the Gesztesi et al. (2000) study.

Study Design: A randomized, double-blind, placebo-controlled study.

Patient Population: 243 women undergoing abdominal hysterectomy.

Treatment Arms:

-

Dose-Ranging Phase:

-

CP-122,721 100 mg orally vs. placebo.

-

CP-122,721 200 mg orally vs. placebo.

-

Oral medication was administered 60-90 minutes before the induction of anesthesia.

-

-

Interaction Phase:

-

CP-122,721 200 mg orally or placebo 60-90 minutes before anesthesia induction.

-

Ondansetron 4 mg intravenously or saline 15-30 minutes before the end of surgery.

-

Assessments:

-

Patients assessed their level of nausea and pain at regular intervals (on arrival in the postanesthesia care unit, and at 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours postoperatively).

-

Emetic episodes, the need for rescue antiemetic medication, postoperative complications, and patient satisfaction were recorded.

Visualizing the Mechanism and Workflow

Signaling Pathway of CP-122,721

The following diagram illustrates the signaling pathway of Substance P and the inhibitory action of CP-122,721.

Caption: Substance P/NK1 Receptor Signaling Pathway and Inhibition by CP-122,721.

Experimental Workflow for Preclinical Emesis Study

The diagram below outlines a typical experimental workflow for evaluating an antiemetic compound like CP-122,721 in a ferret model.

Caption: Preclinical Experimental Workflow for Antiemetic Drug Evaluation.

Conclusion

CP-122,721, as a selective NK1 receptor antagonist, demonstrates significant potential in the management of emesis. Preclinical studies in the ferret model have established a strong rationale for its antiemetic efficacy, particularly against chemotherapy-induced emesis. Clinical trials in the challenging setting of postoperative nausea and vomiting have further validated its utility, both as a monotherapy and in combination with other antiemetics. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on novel antiemetic therapies targeting the Substance P/NK1 receptor pathway. Further research may continue to refine the optimal use of NK1 receptor antagonists in various clinical scenarios.

References

CP-122721: A Technical Guide to a Potent Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-122721 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a key component in the signaling pathway of Substance P. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CP-122721. It details its mechanism of action, supported by in-vitro and in-vivo experimental data, and outlines the methodologies of key assays used in its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuropharmacology and drug development.

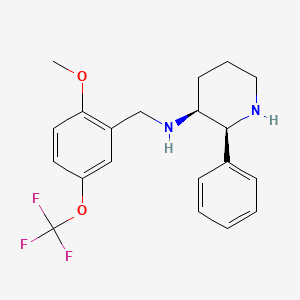

Chemical Structure and Properties

CP-122721, with the IUPAC name (2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine, is a synthetic, small molecule compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃F₃N₂O₂ | |

| Molecular Weight | 380.4 g/mol | |

| IUPAC Name | (2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine | |

| CAS Number | 145742-28-5 | |

| Synonyms | CP-122,721, (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine |

Pharmacological Profile

Mechanism of Action

CP-122721 functions as a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P. Upon binding of Substance P, the NK1 receptor activates a signaling cascade, primarily through Gαq, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

CP-122721 exerts its effect by binding to the NK1 receptor and preventing the binding of Substance P, thereby inhibiting this downstream signaling. Studies have shown that CP-122721 acts as a non-competitive antagonist, suggesting that it may bind to an allosteric site on the receptor or that it has a very slow dissociation rate from the receptor.[1]

In-Vitro Efficacy

The potency of CP-122721 has been demonstrated in various in-vitro assays.

| Assay | Cell Line/Tissue | Parameter | Value | Reference |

| Radioligand Binding | Human IM-9 cells | pIC₅₀ | 9.8 | [1] |

| Functional Assay (Substance P-induced excitation) | Guinea pig locus coeruleus brain slices | IC₅₀ | 7 nM | [1] |

In-Vivo Efficacy

In-vivo studies have confirmed the potent activity of CP-122721 in animal models.

| Model | Species | Parameter | Value | Reference |

| Capsaicin-induced plasma extravasation in the lung | Guinea pig | ID₅₀ (oral) | 0.01 mg/kg | [1] |

| Sar⁹, Met (O₂)¹¹-SP-induced locomotor activity | Guinea pig | ID₅₀ (oral) | 0.2 mg/kg | [1] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species.

| Species | Parameter | Value | Reference |

| Rat (male) | t₁/₂ | 3.1 h | [2] |

| Rat (female) | t₁/₂ | 2.2 h | [2] |

| Rat (male) | Cₘₐₓ (oral) | 941 ng/mL | [2] |

| Rat (female) | Cₘₐₓ (oral) | 476 ng/mL | [2] |

| Rat | Tₘₐₓ (oral) | 0.5 h | [2] |

| Human (Extensive Metabolizers) | t₁/₂ | 6.7 h | [2] |

| Human (Poor Metabolizers) | t₁/₂ | 45.0 h | [2] |

| Human (Extensive Metabolizers) | Cₘₐₓ | 7.4 ng/mL | [2] |

| Human (Poor Metabolizers) | Cₘₐₓ | 69.8 ng/mL | [2] |

CP-122721 is rapidly absorbed and extensively metabolized, primarily through O-demethylation and aromatic hydroxylation.[2]

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of CP-122721 to the human NK1 receptor.

Objective: To determine the inhibitory concentration (IC₅₀) of CP-122721 for the binding of a radiolabeled ligand to the human NK1 receptor expressed in IM-9 cells.

Materials:

-

Human IM-9 cells

-

[¹²⁵I]BH-Substance P (Radioligand)

-

CP-122721

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture IM-9 cells to the desired density.

-

Harvest cells and wash with cold PBS.

-

Homogenize cells in lysis buffer and centrifuge to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]BH-Substance P, and varying concentrations of CP-122721.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the CP-122721 concentration.

-

Determine the IC₅₀ value, which is the concentration of CP-122721 that inhibits 50% of the specific binding of the radioligand.

-

In-Vivo Capsaicin-Induced Plasma Extravasation

This protocol is a representative method for evaluating the in-vivo efficacy of CP-122721 in a model of neurogenic inflammation.

Objective: To determine the dose-dependent effect of orally administered CP-122721 on capsaicin-induced plasma extravasation in the guinea pig lung.

Materials:

-

Male Hartley guinea pigs

-

CP-122721

-

Evans blue dye

-

Anesthetic (e.g., pentobarbital)

-

Saline

-

Spectrophotometer

Procedure:

-

Animal Preparation and Dosing:

-

Fast guinea pigs overnight with free access to water.

-

Administer CP-122721 or vehicle orally at various doses.

-

-

Induction of Plasma Extravasation:

-

After a set time (e.g., 1 hour) post-dosing, anesthetize the animals.

-

Inject Evans blue dye intravenously.

-

Expose the animals to an aerosol of capsaicin for a specific duration to induce plasma extravasation in the lungs.

-

-

Tissue Collection and Dye Extraction:

-

Perfuse the systemic circulation with saline to remove intravascular Evans blue.

-

Dissect the lungs and blot them dry.

-

Extract the extravasated Evans blue dye from the lung tissue using formamide by incubating at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

-

-

Quantification and Data Analysis:

-

Centrifuge the formamide extracts to pellet any tissue debris.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

Quantify the amount of extravasated Evans blue dye using a standard curve.

-

Calculate the percentage inhibition of plasma extravasation for each dose of CP-122721 and determine the ID₅₀ value.

-

Conclusion

CP-122721 is a well-characterized, potent, and selective non-peptide antagonist of the NK1 receptor. Its robust in-vitro and in-vivo activity, coupled with favorable pharmacokinetic properties in preclinical species, highlights its potential as a therapeutic agent for conditions mediated by Substance P and the NK1 receptor pathway, such as emesis, depression, and inflammatory disorders. This technical guide provides a foundational understanding of the chemical and pharmacological characteristics of CP-122721, which can aid researchers in the design and execution of further studies.

References

An In-Depth Technical Guide to CP-122,721: A High-Affinity Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-122,721 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes.[1][2] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in pain transmission, inflammation, emesis, and mood regulation.[3][4] By blocking the action of Substance P, CP-122,721 has shown potential therapeutic effects, including anxiolytic, antidepressant, and antiemetic properties in preclinical studies.[2][5] This technical guide provides a comprehensive overview of the available data on CP-122,721, with a focus on its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

CP-122,721 is chemically described as (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine.[6] It is typically used in its hydrochloride salt form for research purposes.

| Property | Value | Reference |

| Chemical Name | (2S,3S)-N-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenyl-3-piperidinamine dihydrochloride | [2] |

| Molecular Formula | C20H23F3N2O2.2HCl | |

| Molecular Weight | 453.33 g/mol | |

| CAS Number | 145742-28-5 (Parent) | |

| 145877-52-7 (Dihydrochloride) | ||

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 100 mM in water and DMSO |

Quantitative Pharmacological Data

The biological activity of CP-122,721 has been characterized through various in vitro and in vivo assays, demonstrating its high affinity and potency as an NK1 receptor antagonist.

| Assay | Parameter | Value | Species/System | Reference |

| In Vitro Binding Assay | pIC50 | 9.8 | Human NK1 receptor (IM-9 cells) | [2][6] |

| In Vitro Functional Assay | IC50 | 7 nM | Substance P-induced excitation of locus ceruleus cells (guinea pig brain slices) | [2][6] |

| In Vivo Plasma Extravasation | ID50 | 0.01 mg/kg, p.o. | Capsaicin-induced in guinea pig lung | [6] |

| In Vivo Locomotor Activity | ID50 | 0.2 mg/kg | Sar9, Met(O2)11-SP-induced in guinea pigs | [6] |

Mechanism of Action and Signaling Pathway

CP-122,721 acts as a non-competitive antagonist at the NK1 receptor.[6] This means that it does not directly compete with Substance P for the same binding site but rather binds to an allosteric site on the receptor, inducing a conformational change that prevents receptor activation.[6]

The NK1 receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[3][4] Activation of the NK1 receptor by Substance P initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][4] These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[3][4] Downstream of these events, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is activated, leading to various cellular responses such as proliferation, migration, and survival.[7][8][9]

Diagram: NK1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the NK1 receptor upon activation by Substance P and its inhibition by CP-122,721.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CP-122,721. These protocols are based on standard practices and the available information on NK1 receptor antagonist testing.

In Vitro Radioligand Binding Assay

This assay determines the affinity of a test compound for the NK1 receptor.[3]

Materials:

-

Cell membranes expressing the human NK1 receptor (e.g., from IM-9 cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.

-

Radioligand: [³H]-Substance P.

-

Non-labeled Ligand: Substance P (for non-specific binding).

-

Test Compound: CP-122,721 at various concentrations.

-

96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

Protocol:

-

Prepare a dilution series of CP-122,721 in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, [³H]-Substance P, and cell membrane suspension.

-

Non-specific Binding: Non-labeled Substance P (1 µM final concentration), [³H]-Substance P, and cell membrane suspension.

-

Competitive Binding: CP-122,721 at various concentrations, [³H]-Substance P, and cell membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value for CP-122,721.

Diagram: Radioligand Binding Assay Workflow

Caption: General workflow for a competitive radioligand binding assay.

In Vivo Capsaicin-Induced Plasma Extravasation in Guinea Pigs

This assay assesses the in vivo efficacy of an NK1 receptor antagonist in blocking neurogenic inflammation.[10][11]

Materials:

-

Male Hartley guinea pigs (anesthetized).

-

Capsaicin (B1668287) solution.

-

Evans Blue dye (for visualization of plasma extravasation).

-

CP-122,721 or vehicle control.

-

Saline.

-

Spectrophotometer.

Protocol:

-

Administer CP-122,721 or vehicle orally (p.o.) to the guinea pigs at a predetermined time before the capsaicin challenge.

-

Anesthetize the animals.

-

Inject Evans Blue dye intravenously.

-

Administer capsaicin via aerosol to induce plasma extravasation in the lungs.

-

After a set time, perfuse the animals with saline to remove intravascular Evans Blue.

-

Dissect the lungs and other relevant tissues.

-

Extract the Evans Blue dye from the tissues using formamide.

-

Measure the absorbance of the extracted dye using a spectrophotometer to quantify the amount of plasma extravasation.

-

Calculate the ID50 of CP-122,721.

In Vivo Substance P Agonist-Induced Locomotor Activity in Guinea Pigs

This assay evaluates the central nervous system penetration and activity of an NK1 receptor antagonist.[12]

Materials:

-

Male guinea pigs.

-

NK1 receptor agonist (e.g., [Sar⁹,Met(O₂)¹¹]-Substance P).

-

CP-122,721 or vehicle control.

-

Activity monitoring chambers.

Protocol:

-

Administer CP-122,721 or vehicle orally to the guinea pigs.

-

After a specified pretreatment time, place the animals in individual activity monitoring chambers to acclimatize.

-

Administer the NK1 receptor agonist to induce locomotor activity.

-

Record the locomotor activity of each animal for a defined period.

-

Analyze the data to determine the inhibitory effect of CP-122,721 on the agonist-induced hyperactivity.

-

Calculate the ID50 of CP-122,721.

Conclusion

CP-122,721 is a well-characterized, high-affinity, non-competitive antagonist of the NK1 receptor. Its potent in vitro and in vivo activity makes it a valuable research tool for investigating the roles of Substance P and the NK1 receptor in various physiological and pathological conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of neurokinin receptor pharmacology.

References

- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. CP 122721 hydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]

- 3. benchchem.com [benchchem.com]

- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of CP-122,721; a nonpeptide antagonist of the neurokinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Direct evidence that capsaicin-induced plasma protein extravasation is mediated through tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Capsaicin-induced release of substance P-like immunoreactivity from the guinea pig stomach in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute effects of morphine on Substance P concentrations in microdissected regions of guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

CP 122721 Hydrochloride Salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of CP 122721 hydrochloride salt, a potent and selective neurokinin-1 (NK1) receptor antagonist. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical and pharmacological characteristics, relevant experimental methodologies, and its mechanism of action.

Core Properties

CP 122721 is a non-peptide small molecule that has been investigated for its potential therapeutic effects in a variety of conditions, including depression, emesis (vomiting), and inflammatory diseases.[1] It is an analog of the earlier NK1 receptor antagonist, CP-99,994, with a trifluoromethoxy group substitution on the o-methoxybenzyl ring, which contributes to its improved in vivo activity.[1][2]

Physicochemical Properties

The hydrochloride salt form of CP 122721 enhances its solubility in aqueous solutions, a crucial property for experimental and potential therapeutic applications. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine hydrochloride | [3] |

| Molecular Formula | C₂₀H₂₃F₃N₂O₂·2HCl | [4][5][6] |

| Molecular Weight | 453.33 g/mol | [4][5][6] |

| CAS Number | 145877-52-7 | [4][5][6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble to 100 mM in water and DMSO | [4][5] |

| Purity | ≥98% (typically assessed by HPLC) | [4][5] |

| Storage Conditions | Store at -20°C | [4][5][6] |

Pharmacological Profile

CP 122721 hydrochloride is a high-affinity antagonist of the human NK1 receptor.[3][4][7] Its pharmacological activity has been characterized in various in vitro and in vivo models, demonstrating its potency and central nervous system penetration. Key pharmacological parameters are summarized in Table 2.

| Parameter | Value | Assay System | Source(s) |

| pIC₅₀ | 9.8 | Human NK1 receptor expressed in IM-9 cells | [3][4][7] |

| IC₅₀ | 7 nM | Substance P-induced excitation of locus ceruleus cells in guinea pig brain slices | [3][4][5] |

| ID₅₀ | 0.01 mg/kg, p.o. | Capsaicin-induced plasma extravasation in guinea pig lung | [3] |

| ID₅₀ | 0.2 mg/kg, p.o. | Sar⁹, Met(O₂)¹¹-SP-induced locomotor activity in guinea pigs | [3] |

Mechanism of Action and Signaling Pathway

CP 122721 exerts its effects by blocking the action of Substance P (SP), the endogenous ligand for the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a signaling cascade. CP 122721 acts as a non-competitive antagonist, suggesting it binds to a site on the receptor that is distinct from the SP binding site, thereby preventing the conformational change necessary for signal transduction.[3] This results in an insurmountable blockade of the actions of SP.[3]

The binding of Substance P to the NK1 receptor primarily activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various downstream cellular responses.

Below is a diagram illustrating the Substance P/NK1 receptor signaling pathway and the point of inhibition by CP 122721.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below to provide a practical guide for researchers.

NK1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the NK1 receptor.

-

Objective: To quantify the interaction between CP 122721 and the human NK1 receptor.

-

Cell Line: A human cell line endogenously expressing the NK1 receptor, such as the IM-9 lymphoblast cell line, is commonly used.[3]

-

Radioligand: A radiolabeled Substance P analog, typically [¹²⁵I]Bolton-Hunter-Substance P ([¹²⁵I]BH-SP), is used as the competitive ligand.

-

Methodology:

-

Membrane Preparation: IM-9 cells are cultured and harvested. The cell membranes are isolated through a series of homogenization and centrifugation steps.

-

Binding Reaction: A constant concentration of the radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (CP 122721).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P. The pIC₅₀ is then calculated as the negative logarithm of the IC₅₀.

-

In Vivo Models of NK1 Receptor Antagonism

3.2.1. Capsaicin-Induced Plasma Extravasation in Guinea Pig

This model assesses the ability of a compound to block neurogenic inflammation mediated by the release of Substance P from sensory nerves.

-

Objective: To evaluate the in vivo efficacy of CP 122721 in inhibiting neurogenic inflammation.

-

Animal Model: Male Hartley guinea pigs are typically used.

-

Methodology:

-

Dosing: Animals are pre-treated with CP 122721 hydrochloride (administered orally, p.o.) or vehicle at various doses.

-

Induction of Extravasation: After a set pre-treatment time, animals are challenged with an aerosolized solution of capsaicin (B1668287) to induce the release of Substance P in the lungs, leading to plasma extravasation.

-

Tracer Injection: A dye, such as Evans Blue, is injected intravenously prior to the capsaicin challenge. Evans Blue binds to plasma albumin and is used to quantify the extent of plasma leakage into the tissues.

-

Tissue Collection: After a defined period following the capsaicin challenge, the animals are euthanized, and the lungs are perfused and collected.

-

Quantification: The amount of Evans Blue dye that has extravasated into the lung tissue is extracted and quantified spectrophotometrically.

-

Data Analysis: The dose of CP 122721 that causes a 50% inhibition of the capsaicin-induced plasma extravasation (ID₅₀) is calculated.[3]

-

3.2.2. Substance P-Induced Excitation of Locus Ceruleus Neurons

This in vitro brain slice electrophysiology model assesses the functional antagonism of NK1 receptors in the central nervous system.

-

Objective: To determine the functional inhibitory effect of CP 122721 on neuronal activity mediated by NK1 receptors.

-

Preparation: Brain slices containing the locus ceruleus are prepared from guinea pigs.

-

Methodology:

-

Recording: Extracellular single-unit recordings are made from spontaneously active neurons in the locus ceruleus.

-

Substance P Application: Substance P is applied to the brain slice, which causes a characteristic increase in the firing rate of the neurons.

-

Antagonist Application: The brain slice is then perfused with a solution containing CP 122721 at various concentrations.

-

Challenge with Substance P: In the presence of CP 122721, the effect of a subsequent application of Substance P on neuronal firing is recorded.

-

Data Analysis: The concentration of CP 122721 that produces a 50% inhibition of the Substance P-induced increase in neuronal firing (IC₅₀) is determined.[3][4][5]

-

Pharmacokinetics and Metabolism

Studies in rats have shown that CP 122721 is extensively metabolized following oral administration.[8] Key pharmacokinetic parameters in rats are presented in Table 3.

| Parameter | Male Rat | Female Rat | Source(s) |

| t₁/₂ (h) | 3.1 | 2.2 | [8] |

| Cₘₐₓ (ng/mL) | 941 | 476 | [8] |

| Tₘₐₓ (h) | 0.5 | 0.5 | [8] |

The major metabolic pathways for CP 122721 in rats include O-demethylation, aromatic hydroxylation, and glucuronidation.[8] A novel oxidative pathway involving the cleavage of the O-aromatic ring has also been identified.[8] It is important to note that only a small fraction (approximately 1.5%) of the circulating radioactivity in plasma is attributable to the unchanged parent drug, indicating a high degree of first-pass metabolism.[8]

Synthesis

CP 122721 was developed as a second-generation NK-1 receptor antagonist, building upon the structure of CP-99,994.[2] The synthesis involves the preparation of the chiral 2-phenyl-3-aminopiperidine core, followed by the coupling of the 2-methoxy-5-trifluoromethoxybenzyl side chain. The synthesis and structure-activity relationships of various benzylamine (B48309) side chain analogs have been described in the literature, highlighting the importance of the 5-trifluoromethoxy substitution for enhanced in vivo potency.[2]

Safety and Handling

As with any laboratory chemical, CP 122721 hydrochloride salt should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -20°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

CP 122721 hydrochloride salt is a valuable research tool for investigating the role of the Substance P/NK1 receptor system in various physiological and pathological processes. Its high affinity, selectivity, and in vivo activity make it a potent antagonist for both in vitro and in vivo studies. This guide provides a foundational understanding of its properties and the experimental methodologies used to characterize its activity, serving as a resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

References